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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activity of amikacin sulfate
against Mycobacterium avium complex (MAC), a group of nontuberculous mycobacteria

responsible for progressive pulmonary disease, particularly in immunocompromised individuals

and those with underlying lung conditions. This document details the in vitro and in vivo activity

of amikacin, its mechanism of action, resistance pathways, and its role in combination therapy.

It is intended to be a valuable resource for researchers, scientists, and professionals involved

in the development of new therapeutic strategies for MAC infections.

In Vitro Activity of Amikacin Against MAC
Amikacin, an aminoglycoside antibiotic, demonstrates potent in vitro activity against a majority

of clinical MAC isolates. The primary metric for assessing this activity is the Minimum Inhibitory

Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents

visible growth of a microorganism.

Amikacin MIC Distribution against Clinical MAC Isolates
A study of 462 consecutive clinical MAC isolates revealed that a significant percentage are

susceptible to amikacin at achievable serum concentrations. The data from this study is

summarized below.[1][2]
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MIC (µg/mL) Percentage of Isolates (%) Cumulative Percentage (%)

≤1 0.9 0.9

2 4.1 5.0

4 15.4 20.4

8 28.6 49.0

16 36.6 85.6

32 10.6 96.2

64 1.7 97.9

>64 2.1 100.0

Data from Brown-Elliott et al. (2013).[1]

The MIC50 and MIC90, the concentrations at which 50% and 90% of isolates are inhibited,

were 8 µg/mL and 32 µg/mL, respectively.[1] Based on these findings and alignment with

guidelines for Mycobacterium abscessus, proposed breakpoints for amikacin against MAC are:

≤16 µg/mL for susceptible, 32 µg/mL for intermediate, and ≥64 µg/mL for resistant.[1][3]

Mechanism of Action and Resistance
Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, the cellular

machinery responsible for protein synthesis.
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Caption: Amikacin's mechanism of action on the mycobacterial ribosome.

Mechanism of Amikacin Resistance
The primary mechanism of acquired high-level resistance to amikacin in MAC is a point

mutation in the rrs gene, which encodes the 16S rRNA component of the 30S ribosomal

subunit.
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Caption: Steric hindrance of amikacin binding due to the A1408G mutation.

The most common mutation is an adenine (A) to guanine (G) substitution at position 1408

(A1408G).[1][4] This alteration in the ribosomal A-site is thought to sterically hinder the binding

of amikacin, thereby preventing its inhibitory action.[5][6] Other less common resistance

mechanisms in mycobacteria may include the action of efflux pumps and aminoglycoside-

modifying enzymes.[7][8]

In Vivo Efficacy of Amikacin
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Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents against

MAC. The beige mouse model is a well-established and widely used model for disseminated

MAC infection.

Beige Mouse Model of Disseminated MAC Infection
Beige mice have a genetic defect that makes them more susceptible to mycobacterial

infections, thus mimicking aspects of the immunocompromised state in humans. Studies using

this model have demonstrated the in vivo activity of amikacin.

In one study, amikacin administered alone at a dose of 50 mg/kg showed remarkable activity in

both early and established MAC infections in beige mice.[9][10] Another study found that

amikacin treatment in beige mice infected with MAC resulted in a significant decrease in the

bacterial load in the blood, liver, and spleen, with no mortality observed in the treated group.

[11][12]

Combination Therapy
Due to the intrinsic resistance of MAC to many single antimicrobial agents, combination therapy

is the standard of care. Amikacin is a key component of multidrug regimens, particularly for

severe or macrolide-resistant MAC disease.

Synergistic Activity with Other Antimicrobials
In vitro studies have shown that amikacin can act synergistically with other drugs used to treat

MAC infections, such as ethambutol and macrolides.[13] For instance, the addition of

clofazimine to amikacin treatment significantly increased its activity in the beige mouse model.

[9] However, antagonism has been observed in vitro between azithromycin and amikacin in a

significant proportion of M. intracellulare isolates.[14]

Liposomal Amikacin for Inhalation (ALIS)
To overcome the systemic toxicity associated with parenteral amikacin, a liposomal formulation

for inhalation (ALIS) has been developed. This formulation delivers high concentrations of

amikacin directly to the lungs, the primary site of MAC infection, while minimizing systemic

exposure.
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Clinical Efficacy of ALIS
Clinical trials have demonstrated the efficacy of ALIS in patients with refractory MAC lung

disease. In a phase 3 trial (CONVERT), the addition of ALIS to a guideline-based therapy

resulted in a significantly higher rate of sputum culture conversion by month 6 compared to

guideline-based therapy alone (29.0% vs. 8.9%).[15] An open-label extension of this study

showed that culture conversion continued to occur with treatment beyond 6 months.[15][16] A

more recent trial (ARISE) in treatment-naïve patients with non-cavitary MAC lung disease

showed that adding ALIS to a macrolide-based regimen improved respiratory symptoms and

led to numerically higher culture conversion rates.[17]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards

Institute (CLSI).
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MIC Determination Workflow
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Inoculum Preparation: Prepare a suspension of the MAC isolate in a suitable broth (e.g.,

Middlebrook 7H9) and adjust the turbidity to match a 0.5 McFarland standard. This

corresponds to approximately 1-5 x 105 CFU/mL.

Drug Dilution: Prepare serial two-fold dilutions of amikacin sulfate in a 96-well microtiter

plate containing cation-adjusted Mueller-Hinton broth.

Inoculation: Inoculate each well with the prepared MAC suspension. Include a growth control

well (no drug) and a sterility control well (no inoculum).
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Incubation: Seal the plate and incubate at 35-37°C in a humidified incubator for 7 to 14 days,

or until sufficient growth is observed in the growth control well.

Reading Results: The MIC is determined as the lowest concentration of amikacin that

completely inhibits visible growth of the MAC isolate.

Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the in vitro interaction between two

antimicrobial agents.

Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations.

Serially dilute amikacin horizontally across the plate and a second drug (e.g., clarithromycin

or ethambutol) vertically down the plate.

Inoculation: Inoculate all wells with a standardized MAC suspension as described for MIC

testing.

Incubation: Incubate the plate under the same conditions as for MIC testing.

Data Analysis: After incubation, determine the MIC of each drug alone and in combination.

The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no

growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug

A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation:

Synergy: FIC index ≤ 0.5

Indifference: 0.5 < FIC index ≤ 4.0

Antagonism: FIC index > 4.0

In Vivo Efficacy Testing in the Beige Mouse Model
Infection: C57BL/6J-Lystbg-J/J (beige) mice are infected intravenously with a standardized

inoculum of a virulent MAC strain (e.g., 107 to 108 CFU).
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Treatment: Begin treatment with amikacin sulfate (e.g., 50 mg/kg/day, subcutaneously)

and/or other antimicrobial agents at a specified time post-infection (e.g., 7 days). A control

group receives a placebo (e.g., saline).

Outcome Measures: At various time points during and after treatment, cohorts of mice are

euthanized. The bacterial load (CFU) in the spleen, liver, and lungs is determined by plating

serial dilutions of tissue homogenates onto appropriate agar (e.g., Middlebrook 7H11).

Data Analysis: The efficacy of the treatment is determined by comparing the mean log10

CFU in the organs of treated mice to that of the control group. A statistically significant

reduction in CFU indicates in vivo activity.

Conclusion
Amikacin sulfate is a cornerstone in the treatment of Mycobacterium avium complex

infections. Its potent in vitro activity, established in vivo efficacy, and successful application in

combination therapies, including the innovative liposomal inhalation formulation, underscore its

critical role. A thorough understanding of its mechanism of action and the molecular basis of

resistance is paramount for optimizing its use and developing next-generation therapies. The

experimental protocols outlined in this guide provide a framework for the continued

investigation and development of effective treatment strategies against MAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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